molecular formula C7H3BrF4 B1591405 4-Bromo-2,3,5,6-tetrafluorotoluene CAS No. 33564-68-0

4-Bromo-2,3,5,6-tetrafluorotoluene

Cat. No.: B1591405
CAS No.: 33564-68-0
M. Wt: 243 g/mol
InChI Key: CXHWIERFOQRRTJ-UHFFFAOYSA-N
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Description

4-Bromo-2,3,5,6-tetrafluorotoluene is an organic compound with the molecular formula C7H3BrF4 It is a derivative of toluene, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms

Mechanism of Action

Target of Action

It is known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to this process.

Mode of Action

4-Bromo-2,3,5,6-tetrafluorotoluene likely interacts with its targets through a process known as direct arylation . This process involves the compound reacting with a wide range of arylhalides, leading to the formation of new carbon-carbon bonds . The exact changes resulting from this interaction would depend on the specific targets and the conditions under which the reaction takes place.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the formation of carbon-carbon bonds, as this is a key feature of the Suzuki–Miyaura coupling reactions . The downstream effects of these reactions would depend on the specific molecules that are being coupled together.

Pharmacokinetics

Similar compounds are known to have good bioavailability due to their ability to form stable, readily prepared, and generally environmentally benign organoboron reagents .

Result of Action

The molecular and cellular effects of this compound’s action would likely be the formation of new carbon-carbon bonds, leading to the creation of new molecules. This could potentially lead to changes in the structure and function of the target molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the reaction conditions, such as temperature and pH, can affect the efficiency of the Suzuki–Miyaura coupling reactions . Additionally, the presence of other chemicals in the environment could potentially interfere with the compound’s ability to interact with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2,3,5,6-tetrafluorotoluene can be synthesized through several methods. One common approach involves the bromination of 2,3,5,6-tetrafluorotoluene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like iron(III) bromide to enhance the reaction rate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common practices to achieve the desired product quality .

Comparison with Similar Compounds

Properties

IUPAC Name

1-bromo-2,3,5,6-tetrafluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4/c1-2-4(9)6(11)3(8)7(12)5(2)10/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHWIERFOQRRTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1F)F)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590722
Record name 1-Bromo-2,3,5,6-tetrafluoro-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33564-68-0
Record name 1-Bromo-2,3,5,6-tetrafluoro-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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